molecular formula C24H37F13 B3243107 1-(Perfluorohexyl)octadecane CAS No. 154628-01-0

1-(Perfluorohexyl)octadecane

Cat. No.: B3243107
CAS No.: 154628-01-0
M. Wt: 572.5 g/mol
InChI Key: UKFBBTCWDMDAGL-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)octadecane is a fluorinated hydrocarbon comprising a perfluorohexyl group (C6F13) covalently bonded to an octadecane (C18H38) chain. Extrapolating, this compound likely has a molecular formula of C24H37F13 and a molecular weight of ~573 g/mol (calculated by combining C6F13 [319 g/mol] and C18H37 [253 g/mol]).

The perfluorohexyl group imparts exceptional chemical inertness, thermal stability, and low surface energy, making the compound suitable for applications in hydrophobic coatings, surfactants, and high-performance materials. Its extended hydrocarbon chain (octadecane) may enhance solubility in non-polar matrices while retaining fluorocarbon-derived resistance to degradation .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetracosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFBBTCWDMDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776885
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154628-01-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154628-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)octadecane is typically synthesized through a series of chemical reactions involving fluorination and alkylation. One common method involves the reaction of perfluorohexyl iodide with octadecane in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using specialized equipment to ensure purity and yield. The process may include multiple purification steps, such as distillation and recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)octadecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(Perfluorohexyl)octadecane, with the chemical formula C14H17F13C_{14}H_{17}F_{13}, is characterized by a long hydrocarbon chain with a perfluoroalkyl group. This structure imparts significant hydrophobicity and lipophobicity, making it useful in applications where resistance to water and organic solvents is required .

Materials Science

  • Porous Polymer Synthesis : The compound can be utilized in the synthesis of porous polymers through emulsion templating techniques. It acts as a surfactant that stabilizes high internal phase emulsions (HIPEs), leading to the formation of structured materials with tunable porosity. This property is critical in developing materials for drug delivery systems and filtration applications .
  • Surface Coatings : Due to its hydrophobic nature, this compound is being explored as a surface treatment agent to enhance the water-repellency of various substrates. Its application in coatings can improve the durability and performance of materials exposed to harsh environmental conditions.
Application AreaSpecific Use CaseBenefits
Porous PolymersDrug delivery systemsControlled release and targeted delivery
Surface TreatmentsWater-repellent coatingsEnhanced durability and performance

Pharmaceutical Applications

  • Ophthalmic Solutions : this compound has been investigated for use in ophthalmic formulations, particularly for treating dry eye disease. Its role as a nonionic surfactant helps stabilize emulsions used in eye drops, improving their efficacy and comfort for users .
  • Drug Solubilization : The compound's unique solubility properties make it suitable for enhancing the solubility of poorly soluble drugs, thereby improving their bioavailability. This application is particularly relevant in the formulation of oral medications.

Environmental Science

  • Oil Spill Remediation : The hydrophobic properties of this compound enable it to be used in environmental cleanup efforts, particularly in the removal of oils and organic solvents from wastewater. Its ability to absorb and encapsulate hydrocarbons makes it a valuable material for developing adsorbents used in spill response technologies .
  • Fluorinated Compounds Screening : Research has focused on understanding the migration of fluorinated compounds from food contact materials into food products. Studies have employed advanced chromatographic techniques to assess the safety and environmental impact of such compounds, including this compound .

Case Study 1: Emulsion Templating for Drug Delivery

A study demonstrated that using this compound as a stabilizing agent in HIPEs led to the successful formation of porous polymer matrices that can encapsulate therapeutic agents. These matrices exhibited controlled release profiles, making them suitable for sustained drug delivery applications.

Case Study 2: Oil Removal Efficiency

In a recent experiment, researchers synthesized adsorbents incorporating this compound to evaluate their oil removal efficiency from contaminated water sources. The results indicated a significant reduction in oil content, showcasing the compound's effectiveness in environmental remediation efforts.

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)octadecane involves its interaction with lipid membranes and hydrophobic environments. Its perfluorinated chain provides unique properties, such as low surface energy and high resistance to degradation. These characteristics make it effective in reducing surface tension and providing protective coatings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Octadecane (C18H38)

  • Structure : A straight-chain alkane without fluorination.
  • Properties: Hydrophobicity: Moderate (log P ~10.3), but lacks the extreme water-repellency of fluorinated analogs. Biodegradability: Readily degraded by microorganisms, especially with biosurfactants like rhamnolipids (e.g., Pseudomonas aeruginosa enhances biodegradation rates via increased cell hydrophobicity) . Analytical Recovery: 100% recovery in GC-FID systems under optimal conditions .
  • Applications : Lubricants, solvents, and reference standard in environmental studies.

1-(Ethenyloxy)-octadecane (C20H38O)

  • Structure : Octadecane with an ethenyloxy (-O-CH=CH2) functional group.
  • Properties :
    • Reactivity : Higher due to the ether and alkene groups; susceptible to oxidation and polymerization.
    • Polarity : Increased compared to pure octadecane, enhancing solubility in polar organic solvents.
  • Applications: Potential monomer for polymer synthesis or intermediate in organic reactions .

1-(Perfluorohexyl)decane (C16H21F13)

  • Structure : Shorter hydrocarbon chain (decane) with a perfluorohexyl group.
  • Properties: Molecular Weight: 460.318 g/mol . Thermal Stability: Higher than non-fluorinated alkanes due to strong C-F bonds. Environmental Persistence: Likely recalcitrant to biodegradation, as seen in other perfluoroalkyl compounds .
  • Applications : Surfactants, coatings, and fire-retardant formulations.

2-Octyldodecanol (C20H40O)

  • Structure : Branched alcohol with a C20 chain.
  • Properties: Hydrophilicity: Contains a hydroxyl group, increasing water solubility relative to alkanes. Toxicity: Not classified as PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) .
  • Applications : Lubricant, plasticizer, and cosmetic ingredient .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biodegradability Applications
1-(Perfluorohexyl)octadecane C24H37F13 ~573 (inferred) Perfluoroalkyl, alkane Low Coatings, surfactants, specialty materials
Octadecane C18H38 254.5 Alkane High Lubricants, environmental studies
1-(Ethenyloxy)-octadecane C20H38O 294.5 Ether, alkene Moderate Polymer synthesis
1-(Perfluorohexyl)decane C16H21F13 460.318 Perfluoroalkyl, alkane Low Surfactants, fire retardants
2-Octyldodecanol C20H40O 296.5 Alcohol Moderate Cosmetics, plasticizers

Key Research Findings

  • Environmental Behavior: Octadecane biodegradation is enhanced by rhamnolipid biosurfactants, which increase microbial hydrophobicity (BATH values rise from 12% to 80%) and bioavailability . In contrast, perfluoroalkyl compounds like this compound are expected to resist biodegradation due to strong C-F bonds, contributing to environmental persistence .
  • Analytical Performance :
    • Octadecane shows 100% recovery in GC-FID systems, whereas fluorinated analogs may exhibit lower recovery due to adsorption or volatility issues .

Biological Activity

1-(Perfluorohexyl)octadecane, also known by its chemical formula C24H49F13, is a semi-fluorinated alkane that has garnered attention in both industrial applications and biological research. This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their unique chemical properties, including hydrophobicity and lipophobicity. The biological activity of such compounds is critical for understanding their environmental impact and potential health risks.

This compound is characterized by a long hydrophobic hydrocarbon chain with a perfluorohexyl group. This structure contributes to its stability and resistance to degradation, making it a subject of interest in studies related to bioaccumulation and toxicity.

PropertyValue
Molecular FormulaC24H49F13
Molecular Weight505.49 g/mol
Boiling PointNot readily available
SolubilityInsoluble in water

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound. Research indicates that exposure to PFCs can lead to various health issues, including endocrine disruption and developmental toxicity. A study conducted by Ali E Osman explored the interactions of semi-fluorinated alkanes with biological systems, noting significant effects on cellular membranes due to the amphiphilic nature of these compounds .

Case Studies

  • Endocrine Disruption : A case study published in Environmental Health Perspectives examined the effects of perfluorinated compounds on human health, revealing that prolonged exposure could disrupt hormonal functions, particularly thyroid hormones .
  • Developmental Toxicity : Research involving animal models demonstrated that exposure to this compound during gestation led to developmental abnormalities in offspring, highlighting the compound's potential teratogenic effects .
  • Bioaccumulation : A study focusing on aquatic organisms showed that this compound could accumulate in fish tissues, raising concerns about its long-term ecological impact .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes. The perfluorinated tail enhances membrane permeability, potentially leading to altered cellular functions. This interaction can disrupt lipid bilayers, affecting membrane fluidity and integrity, which may result in cytotoxic effects.

Environmental Impact

Given its persistence in the environment, this compound poses significant ecological risks. Studies indicate that these compounds can migrate through soil and water systems, leading to widespread contamination. The Swedish Chemicals Agency has reported limited knowledge regarding the occurrence and behavior of highly fluorinated substances in ecosystems, emphasizing the need for more comprehensive studies .

Q & A

Q. What analytical techniques are recommended for quantifying 1-(Perfluorohexyl)octane (PFHxO) in complex matrices?

PFHxO’s high fluorination complicates its detection in environmental or biological samples. Gas chromatography-mass spectrometry (GC-MS) is preferred due to its volatility, but liquid chromatography-tandem MS (LC-MS/MS) may be necessary for polar degradation products. Dielectric barrier discharge ionization mass spectrometry (DBDI-MS) has also been validated for semifluorinated analogs like PFHxO, leveraging its electron-deficient perfluoroalkyl chain for enhanced ionization efficiency . Calibration standards should account for matrix effects, and internal standards (e.g., isotopically labeled PFAS) are critical for accuracy.

Q. How can researchers experimentally determine the lipophilicity (logP) of PFHxO?

Traditional shake-flask partitioning (octanol-water) may underestimate logP due to PFHxO’s limited water solubility. Instead, reverse-phase HPLC with a C18 column and gradient elution can correlate retention times with known logP values of fluorinated homologs. Computational methods (e.g., COSMO-RS) are supplementary but require validation against empirical data. Experimental solubility data in organic solvents (e.g., hexane, acetone) from technical specifications can guide solvent selection for partitioning studies.

Q. What are the critical physicochemical properties of PFHxO for experimental design?

Key properties include:

  • Molecular weight : 432.26 g/mol .
  • Solubility : <1 mg/mL in water, miscible with organic solvents (e.g., dichloromethane, ethanol) .
  • Thermal stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation .
  • Surface tension : ~18–22 mN/m (measured via pendant drop tensiometry in fluorinated solvents) .

Advanced Research Questions

Q. How should experiments be designed to assess PFHxO’s thermal stability under varying conditions?

Use thermogravimetric analysis (TGA) to quantify mass loss at 25–300°C (heating rate: 10°C/min under nitrogen). Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. For decomposition pathway analysis, employ GC-MS or FTIR to identify volatile byproducts (e.g., perfluorohexane fragments). Control humidity to isolate thermal vs. hydrolytic degradation mechanisms .

Q. How can contradictions in PFHxO’s environmental persistence data be resolved?

Discrepancies often arise from differences in experimental conditions (e.g., microbial activity, UV exposure, pH). Standardize assays using OECD guidelines for abiotic hydrolysis (pH 4–9, 50°C) and OECD 309 for biodegradation in activated sludge. Compare half-lives with structurally similar perfluoroalkyl compounds (e.g., perfluorooctane sulfonate, PFOS) from toxicological profiles . Conflicting data may reflect matrix effects (e.g., sediment vs. water), necessitating matrix-specific spike/recovery studies.

Q. What methodological considerations are critical for studying PFHxO’s surface activity in mixed surfactant systems?

  • Purity : Use ≥98% pure PFHxO to avoid interference from fluorinated impurities .
  • Solvent compatibility : Pre-dissolve in ethanol or acetone to ensure homogeneity in aqueous solutions .
  • Critical micelle concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method) across concentrations (0.1–10 mM). Compare with fluorinated analogs (e.g., perfluorobutylpentane) to assess chain-length effects .

Q. What advanced techniques identify PFHxO degradation products under UV irradiation?

Simulate UV exposure (254 nm, 500 W/m²) in a photoreactor and analyze products via high-resolution LC-QTOF-MS. Prioritize fluorine-specific fragments (e.g., m/z 69 for CF₃⁺) and screen for known perfluoroalkyl acids (PFAAs) like perfluorohexanoic acid (PFHxA). Complementary NMR (¹⁹F or ¹H) can confirm structural changes. Environmental fate models should integrate these results to predict transformation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Perfluorohexyl)octadecane
Reactant of Route 2
Reactant of Route 2
1-(Perfluorohexyl)octadecane

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